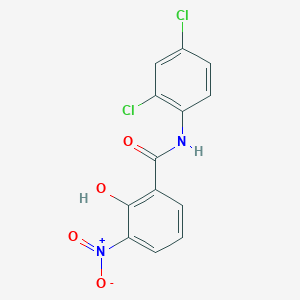

n-(2,4-Dichlorophenyl)-2-hydroxy-3-nitrobenzamide

Description

N-(2,4-Dichlorophenyl)-2-hydroxy-3-nitrobenzamide is a benzamide derivative with the molecular formula C₁₃H₈Cl₂N₂O₄ and a molecular weight of 327.117 g/mol . The compound features a 2-hydroxy-3-nitrobenzamide backbone substituted with a 2,4-dichlorophenyl group at the amide nitrogen. Its monoisotopic mass is 325.986112 g/mol, and it is identified by ChemSpider ID 201480 . This compound is structurally related to salicylanilides and nitrobenzamide derivatives, which are often studied for their pharmacological and material science applications. Synonyms include 2',4'-Dichloro-3-nitrosalicylanilide and NSC 27090 .

Properties

CAS No. |

10515-50-1 |

|---|---|

Molecular Formula |

C13H8Cl2N2O4 |

Molecular Weight |

327.12 g/mol |

IUPAC Name |

N-(2,4-dichlorophenyl)-2-hydroxy-3-nitrobenzamide |

InChI |

InChI=1S/C13H8Cl2N2O4/c14-7-4-5-10(9(15)6-7)16-13(19)8-2-1-3-11(12(8)18)17(20)21/h1-6,18H,(H,16,19) |

InChI Key |

YJKRMDYXZLVBHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Biological Activity

N-(2,4-Dichlorophenyl)-2-hydroxy-3-nitrobenzamide is a synthetic organic compound belonging to the class of benzamides. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 327.12 g/mol. The compound features a complex structure characterized by:

- Two chlorine atoms on the benzene ring.

- A hydroxyl group (-OH).

- A nitro group (-NO).

These functional groups contribute to the compound's reactivity and biological interactions.

This compound exhibits its biological effects through various mechanisms:

- Anti-inflammatory Activity : The compound inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammation pathways. This inhibition suggests potential use in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies indicate that this compound displays antimicrobial activity against various pathogens, including bacteria and fungi. It has been shown to inhibit biofilm formation in Candida albicans and other fungal strains .

- Anticancer Potential : Research has explored the compound's cytotoxic effects against cancer cell lines. Its structural features allow it to interact with specific targets within cancer cells, promoting apoptosis and inhibiting cell proliferation.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound in various assays:

- Enzyme Inhibition : The compound was tested for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC values indicating significant inhibitory potential compared to standard drugs like rivastigmine. The selectivity index calculated showed promising results for further development as a dual inhibitor for neurodegenerative diseases .

- Cytotoxicity Assays : In studies involving Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA), the compound exhibited notable cytotoxic effects, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be enhanced through structural modifications. For instance:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-N-(2,4-dichlorophenyl)-2-hydroxy-3-nitrobenzamide | Bromine substitution | Enhanced anticancer activity |

| 5-Chloro-N-(2,5-dichlorophenyl)-2-hydroxy-3-nitrobenzamide | Different dichloro pattern | Altered pharmacological profile |

| 5-Bromo-N-(2,4-dichlorophenyl)-2-methoxybenzamide | Methoxy group instead of hydroxyl | Changes in reactivity and solubility |

This table illustrates how variations in substituents can influence the compound's biological properties and efficacy.

Case Studies

- Anti-inflammatory Effects : A study investigated the anti-inflammatory properties of this compound in a murine model of acute inflammation. The results indicated a significant reduction in inflammatory markers and tissue swelling compared to untreated controls.

- Antimicrobial Efficacy : Clinical trials assessing the antimicrobial activity against resistant strains of Staphylococcus aureus showed that this compound significantly inhibited bacterial growth at low concentrations, highlighting its potential as an alternative therapeutic agent.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Physicochemical and Spectral Properties

- logP and Solubility : The target compound’s logP is predicted to be higher than N-(3-Chlorophenyl)-2-hydroxybenzamide due to the nitro and additional chlorine substituents. This increases lipophilicity but may reduce aqueous solubility .

- Crystallography : Structural analogs like N-(4-Chlorophenyl)-2-hydroxybenzamide and 2-hydroxy-5-nitro-N-phenylbenzamide have been characterized via X-ray crystallography using SHELX software, revealing distinct packing patterns influenced by nitro and chloro substituents .

Q & A

Q. What are the validated synthetic routes for n-(2,4-Dichlorophenyl)-2-hydroxy-3-nitrobenzamide, and how can reaction conditions be optimized for yield and purity?

A common approach involves coupling 2,4-dichloroaniline derivatives with nitro-substituted benzoyl chlorides in a polar aprotic solvent (e.g., dichloromethane) using a base like triethylamine to neutralize HCl byproducts. For example, analogous syntheses of nitrobenzamides use stoichiometric control of reagents (1:1 molar ratio of amine to acyl chloride) and gradual addition of the base to prevent side reactions . Purification via column chromatography (neutral Al₂O₃) or recrystallization is recommended to isolate the product. Optimization requires monitoring reaction progress via TLC and adjusting temperature (typically 0–25°C) to minimize hydrolysis of the acyl chloride .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of the dichlorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and the hydroxy-nitrobenzamide backbone. Coupling patterns distinguish substituent positions .

- Mass Spectrometry (HRMS or ESI-MS) : To verify molecular ion peaks and fragmentation patterns consistent with the nitro and chloro groups .

- IR Spectroscopy : Identification of O–H stretching (~3200 cm⁻¹ for hydroxy group) and NO₂ asymmetric/symmetric vibrations (~1520 and 1350 cm⁻¹) .

- X-ray Diffraction : For crystallographic validation of molecular geometry, especially if polymorphism or isomerism is suspected .

Q. How can researchers resolve contradictions in solubility and stability data reported for nitrobenzamide derivatives?

Discrepancies often arise from variations in experimental conditions (e.g., solvent polarity, temperature). For example, nitro groups enhance solubility in polar aprotic solvents but reduce stability under acidic/basic conditions. Systematic studies using standardized solvents (DMSO, DMF) and pH-controlled environments (buffers) are critical. Stability can be assessed via accelerated degradation studies (40–60°C, 75% RH) with HPLC monitoring .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron distribution, identifying electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilicity at the carbonyl carbon. Molecular dynamics simulations can further predict solvation effects and interaction with biological targets (e.g., enzymes) .

Q. How does the substitution pattern on the phenyl ring influence the compound’s bioactivity, and what strategies optimize selectivity?

The 2,4-dichloro substitution enhances lipophilicity and steric bulk, potentially improving membrane permeability but reducing solubility. Comparative studies with analogs (e.g., 3-nitro vs. 4-nitro isomers) reveal that para-nitro groups may enhance hydrogen bonding with target proteins. Rational design involves introducing polar substituents (e.g., methoxy) or using prodrug strategies to balance bioavailability .

Q. What experimental designs are recommended to analyze conflicting bioactivity data in cell-based assays?

Contradictions in IC₅₀ values or mechanism-of-action claims require:

- Dose-response validation : Repeat assays across multiple cell lines (e.g., cancer vs. normal cells) with controls for cytotoxicity (e.g., MTT assays) .

- Off-target profiling : Use kinase panels or proteome-wide screens to identify unintended interactions .

- Metabolic stability tests : Liver microsome assays to assess if metabolite interference explains discrepancies .

Q. How can regioselectivity challenges in synthesizing nitrobenzamide derivatives be addressed?

Competing acylation at alternative amine sites (e.g., ortho vs. para positions) can be mitigated by:

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) .

- Directed ortho-metalation : Use lithiation strategies to direct substituents to specific positions .

- Microwave-assisted synthesis : Enhance reaction specificity and reduce side products through controlled heating .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.